molecular formula C7H14O3 B6597284 methyl 3-methoxy-2,2-dimethylpropanoate CAS No. 25307-88-4

methyl 3-methoxy-2,2-dimethylpropanoate

Cat. No. B6597284
Key on ui cas rn: 25307-88-4
M. Wt: 146.18 g/mol
InChI Key: WVPVQVXXTIVHIY-UHFFFAOYSA-N
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Patent
US04775692

Procedure details

To a solution of diisopropylamine (8.71 g, 86.1 mmol) in anhydrous THF (130 ml) was added under argon atmosphere a solution of n-butyl lithium in hexane (1.62N, 53.1 ml, 86.1 mmol) at -20° C. The reaction mixture was stirred for 30 min. and cooled to -78° C. To the reaction mixture were added a solution of methyl isobutyrate (8.00 g, 78.3 mmol) in 15 ml of anhydrous THF and HMPA (14.0 g, 78.3 mmol), and the mixture was stirred for one hour at -78° C. To this was added a solution of chloromethyl methyl ether (7.57 g, 94.0 mmol) in 15 ml of anhydrous THF, and the reaction mixture was stirred for 2 hrs. at -78° C. To an aqueous saturated solution of ammonium chloride (300 ml) were added the above solution and water (100 ml). The resulting mixture was extracted with ether (400 ml). The aqueous layer was reextracted with ether (200 ml×2). The combined ether layers were washed with water (300 ml) and with brine, and dried over anhydrous magnesium sulfate. Ether was distilled out at normal pressure and the residue was distilled (b.p. 98°-99° C./107 mmHg) to give methyl 2,2-dimethyl-4-oxapentanoate (8.38 g, 57.4 mmol, 73.3%) as an oily material. The product was assigned the structure by the following data.
Quantity
8.71 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
53.1 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
14 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
7.57 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N[CH:5]([CH3:7])[CH3:6])(C)C.C([Li])CCC.CCCCCC.[C:19]([O:24][CH3:25])(=[O:23])C(C)C.CN(P(N(C)C)(N(C)C)=O)C.[CH3:37][O:38][CH2:39]Cl.[Cl-].[NH4+]>C1COCC1.O>[CH3:6][C:5]([CH3:7])([CH2:37][O:38][CH3:39])[C:19]([O:24][CH3:25])=[O:23] |f:6.7|

Inputs

Step One
Name
Quantity
8.71 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
53.1 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
130 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
C(C(C)C)(=O)OC
Name
Quantity
14 g
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
7.57 g
Type
reactant
Smiles
COCCl
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for one hour at -78° C
Duration
1 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at -78° C
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ether (400 ml)
WASH
Type
WASH
Details
The combined ether layers were washed with water (300 ml) and with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Ether was distilled out at normal pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled (b.p. 98°-99° C./107 mmHg)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C(=O)OC)(COC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 57.4 mmol
AMOUNT: MASS 8.38 g
YIELD: PERCENTYIELD 73.3%
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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